Myriocin, also known as Thermozymocidin, is a naturally occurring fungal metabolite with potent immunosuppressive and antifungal activities. [] It is a structural analog of sphingosine, a crucial component of sphingolipids, which are essential lipids involved in various cellular processes. [] Myriocin's significance in scientific research stems from its ability to inhibit serine palmitoyltransferase (SPT), a key enzyme in the de novo biosynthesis of sphingolipids. [, ] This inhibitory action makes Myriocin a valuable tool for investigating the roles of sphingolipids in various biological processes and exploring its therapeutic potential in treating diseases associated with dysregulated sphingolipid metabolism.
The total synthesis of myriocin has been achieved through various organic synthesis methods. One notable approach involves the use of Rhodium(II)-catalyzed C–H amination followed by stereoselective alkylation. This method allows for the construction of myriocin's complex structure in a laboratory setting, enabling further studies on its pharmacological properties .
The synthetic route typically begins with simpler organic precursors that undergo multiple reactions, including amination and alkylation, to form the final myriocin structure. The stereochemistry is crucial for its biological activity, necessitating careful control during synthesis .
Myriocin's molecular formula is C₁₈H₃₅NO₄S, and it features a long aliphatic chain with a hydroxyl group and a sulfamate moiety. The compound's structure closely resembles that of sphingosine, which is integral to its function as an inhibitor of sphingolipid synthesis .
Myriocin primarily acts by inhibiting serine palmitoyltransferase, leading to decreased levels of sphingolipids such as sphingomyelin and ceramide. This inhibition can trigger various cellular responses, including altered membrane fluidity and changes in cell signaling pathways related to inflammation and apoptosis .
In vitro studies have demonstrated that myriocin treatment results in significant reductions in sphingomyelin levels within cultured cells. The biochemical pathways affected include those involved in cell growth, apoptosis, and inflammatory responses .
Myriocin exerts its effects by disrupting sphingolipid metabolism, which plays a critical role in cell signaling. By inhibiting serine palmitoyltransferase, myriocin decreases the production of key sphingolipids, leading to alterations in cellular signaling pathways that regulate inflammation and stress responses .
Research indicates that myriocin stabilizes hypoxia-inducible factor 1 alpha (HIF-1α), enhancing its cytoprotective effects under stress conditions such as oxidative stress or ischemia. This stabilization occurs through mechanisms that reduce HIF-1α degradation, thereby promoting its activity in regulating genes involved in cell survival and metabolism .
Myriocin has been extensively studied for its potential therapeutic applications:
Myriocin ((2S,3R,4R,6E)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoeicos-6-enoic acid) is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis. SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine, a reaction dependent on pyridoxal-5′-phosphate (PLP) as a cofactor. Myriocin’s mechanism involves a dual inhibition process:
Structural studies reveal that myriocin occupies the palmitoyl-CoA binding pocket through hydrophobic interactions and forms hydrogen bonds with residues in the LCB1 and LCB2 subunits of the SPT holoenzyme. This dual mechanism explains its exceptional potency (IC₅₀ ~1.8 nM) and prolonged inhibitory effects [1] [9].
Table 1: Key Structural Interactions in Myriocin-SPT Binding
SPT Subunit | Residue | Interaction Type | Functional Role |
---|---|---|---|
LCB1 | Tyr164, His137 | Hydrophobic | Stabilizes aldehyde intermediate |
LCB2 | Lys379 | Covalent | Catalytic site inactivation |
PLP cofactor | Schiff base | Reversible | Initial competitive inhibition |
By inhibiting SPT, myriocin disrupts the entire sphingolipid metabolic cascade:
Table 2: Myriocin-Induced Changes in Sphingolipid Metabolites
Metabolite | Cell/Tissue Type | Reduction (%) | Functional Consequence |
---|---|---|---|
Ceramide | B16F10 melanoma | 86% | G2/M cell cycle arrest |
S1P | B16F10 melanoma | 38% | Inhibition of proliferation |
Sphinganine | Thymus (BALB/c mice) | Dose-dependent | Immunosuppression |
Very-long-chain ceramides | Ovine plasma | 40–60% | Improved insulin sensitivity |
Myriocin’s effects are specific to the de novo pathway, sparing sphingolipid salvage mechanisms:
Table 3: Contrasting Myriocin and Fumonisin B1 Mechanisms
Parameter | Myriocin | Fumonisin B1 |
---|---|---|
Target enzyme | Serine palmitoyltransferase | Ceramide synthase |
Sphinganine accumulation | No | Yes (up to 20-fold) |
Primary effect | Depletes all downstream SLs | Increases free sphingoid bases |
Cellular outcome | Reversible growth arrest | Apoptosis/necrosis |
The SPT holoenzyme comprises LCB1, LCB2, and ssSPT subunits. Myriocin’s binding involves:
Thermodynamic analyses reveal myriocin binds SPT with ΔG = -10.2 kcal/mol, driven by hydrophobic interactions in the acyl chain tunnel and hydrogen bonding with Thr340 and Asn100 [1]. These insights guide the design of myriocin analogs like KRP-203, which retain SPT inhibition but with modified pharmacokinetics [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1